molecular formula C17H15N3O3S B4253868 N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide

N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide

Cat. No. B4253868
M. Wt: 341.4 g/mol
InChI Key: YXNCBOPKSNCIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide is not fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes and signaling pathways involved in cancer cell growth, fungal cell growth, and inflammation.
Biochemical and Physiological Effects:
N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal cells, and reduce inflammation in animal models. It has also been found to exhibit low toxicity in vitro and in vivo studies.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide is its broad spectrum of biological activities, making it a potential candidate for the development of novel drugs. However, its low solubility in water and instability under acidic conditions can limit its application in certain experiments.

Future Directions

There are several future directions for the research on N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide. These include:
1. Further investigation of its mechanism of action to better understand its biological activities.
2. Development of more efficient synthesis methods to improve the yield and purity of the compound.
3. Exploration of its potential applications in other fields, such as agriculture and environmental science.
4. Evaluation of its efficacy and safety in clinical trials for the treatment of cancer, fungal infections, and inflammatory diseases.
In conclusion, N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide is a promising compound with potential applications in various fields. Its broad spectrum of biological activities, low toxicity, and stability make it a potential candidate for the development of novel drugs. Further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in clinical trials.

Scientific Research Applications

N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit promising anticancer, antifungal, and anti-inflammatory activities.

properties

IUPAC Name

N-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]phenyl]-2-(furan-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10-16(11(2)20-19-10)24-14-8-4-3-6-12(14)18-17(22)15(21)13-7-5-9-23-13/h3-9H,1-2H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNCBOPKSNCIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)SC2=CC=CC=C2NC(=O)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide
Reactant of Route 6
N-{2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]phenyl}-2-(2-furyl)-2-oxoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.